1H-Pyrrole-3-carboxylic acid, 5-benzoyl-4-(3-chlorophenyl)-, ethyl ester
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Overview
Description
1H-Pyrrole-3-carboxylic acid, 5-benzoyl-4-(3-chlorophenyl)-, ethyl ester is a complex organic compound with a unique structure that combines a pyrrole ring with benzoyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxylic acid, 5-benzoyl-4-(3-chlorophenyl)-, ethyl ester typically involves multiple steps. One common method starts with the preparation of ethyl 4-methyl-1H-pyrrole-3-carboxylate. This intermediate is then subjected to a series of reactions, including formylation using the Vilsmeier reagent, followed by further functionalization to introduce the benzoyl and chlorophenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carboxylic acid, 5-benzoyl-4-(3-chlorophenyl)-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1H-Pyrrole-3-carboxylic acid, 5-benzoyl-4-(3-chlorophenyl)-, ethyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 5-benzoyl-4-(3-chlorophenyl)-, ethyl ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-1H-pyrrole-3-carboxylate
- 1-cyclopropyl-4-methylpyrrole-3-carboxylic acid ethyl ester
- 2-bromo-5-iodo-4-methyl-pyrrole-3-carboxylic acid ethyl ester
Uniqueness
1H-Pyrrole-3-carboxylic acid, 5-benzoyl-4-(3-chlorophenyl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
619335-24-9 |
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Molecular Formula |
C20H16ClNO3 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
ethyl 5-benzoyl-4-(3-chlorophenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H16ClNO3/c1-2-25-20(24)16-12-22-18(19(23)13-7-4-3-5-8-13)17(16)14-9-6-10-15(21)11-14/h3-12,22H,2H2,1H3 |
InChI Key |
JWPINHMVJUTAFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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